Piperazine fumarate
Description
Properties
CAS No. |
14396-14-6 |
|---|---|
Molecular Formula |
C8H14N2O4 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;piperazine |
InChI |
InChI=1S/C4H10N2.C4H4O4/c1-2-6-4-3-5-1;5-3(6)1-2-4(7)8/h5-6H,1-4H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
LCXSXBYYVYTYDY-WLHGVMLRSA-N |
Isomeric SMILES |
C1CNCCN1.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1CNCCN1.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization
Established Synthetic Routes for Piperazine (B1678402) Fumarate (B1241708) Formation
The formation of piperazine fumarate is primarily achieved through direct salt formation methods that leverage the acid-base chemistry between piperazine, a basic diamine, and fumaric acid, a dicarboxylic acid.
Direct Acid-Base Neutralization Syntheses
Direct acid-base neutralization is a straightforward and common method for preparing this compound. This approach involves the reaction of piperazine with fumaric acid in a suitable solvent. The basic nitrogen atoms of piperazine accept protons from the acidic carboxylic acid groups of fumaric acid, leading to the formation of the salt.
Several variations of this method exist:
Direct Salt Formation Method: This involves dissolving piperazine in a solvent like water or ethanol (B145695) and gradually adding fumaric acid with stirring. The reaction can be performed at ambient or slightly elevated temperatures (30–50°C) to facilitate dissolution and reaction. The resulting this compound is then isolated by evaporating the solvent or by cooling the solution to induce crystallization. The crystals are subsequently filtered, washed, and dried.
Reflux Method: To enhance the reaction rate, the synthesis can be carried out under reflux conditions. In this technique, piperazine is dissolved in a solvent such as ethanol, and fumaric acid is added. The mixture is heated to reflux for a period of 2 to 4 hours. Upon cooling, the this compound crystallizes out of the solution and is collected by filtration.
Solvent-Free Method: An environmentally conscious approach involves the direct reaction of solid piperazine and fumaric acid in the absence of a solvent. The two components are combined in a stoichiometric ratio and ground together using a mortar and pestle or a ball mill to ensure thorough mixing. Gentle heating (50–70°C) can be applied to initiate the reaction. The resulting solid can be used directly or further purified by recrystallization from a suitable solvent like water or ethanol.
Crystallization-Driven Salt Formation Techniques
Crystallization is a critical step in the synthesis of this compound, not only for purification but also as a driving force for the salt formation itself. The selection of the crystallization solvent and conditions can influence the stoichiometry and hydration state of the resulting salt. rsc.org
In the context of preparing salts of piperazine with polycarboxylic acids from crude mixtures, a method has been described where the desired polycarboxylic acid is added to an aqueous solution of the crude piperazine. Subsequent addition of a hydrohalic acid, such as hydrochloric acid, followed by cooling and the addition of methanol (B129727), induces the precipitation of the piperazine polycarboxylic acid salt. google.com This process effectively separates the desired salt from impurities.
The crystallization of ciprofloxacin (B1669076) and norfloxacin (B1679917) with fumaric acid has been shown to yield various solid forms with different stoichiometries and hydration levels, depending on the crystallization conditions. rsc.org These findings underscore the importance of controlling crystallization parameters to obtain a specific, desired solid form of a this compound salt. The stability and physicochemical properties of the final salt are intrinsically linked to its crystal structure. rsc.org
Advanced Synthetic Strategies for Piperazine Ring Systems
The piperazine scaffold is a ubiquitous motif in pharmaceuticals, making the development of advanced synthetic methods for its derivatization a key area of research. mdpi.comthieme.de These strategies aim to introduce functional diversity at both the nitrogen and carbon atoms of the piperazine ring, enabling the fine-tuning of molecular properties.
Mono-N-substitution Approaches and Regioselectivity
Achieving mono-N-substitution of the symmetrical piperazine ring with high regioselectivity is a significant challenge, as reactions with electrophiles often lead to mixtures of mono- and di-substituted products. google.com A common strategy involves the use of a protecting group, such as a tert-butyloxycarbonyl (Boc) group, to block one of the nitrogen atoms, allowing for selective reaction at the other nitrogen. The protecting group is then removed in a subsequent step. nih.gov
However, direct methods that avoid protecting groups are more efficient. One such approach involves the use of a protonated piperazine species, the piperazin-1-ium (B1237378) cation. muni.cz This strategy leverages the reduced nucleophilicity of the protonated nitrogen to favor mono-substitution at the free nitrogen. This method has been successfully applied in reactions with various electrophiles, including acyl chlorides and sulfonyl chlorides. muni.cz Furthermore, metal ions, particularly Cu(II) and Ce(III), have been shown to catalyze these reactions, enhancing their efficiency. nih.gov
Another strategy for achieving mono-N-substitution is through the Michael addition of piperazine to activated alkenes. While this can also lead to disubstitution, careful control of reaction conditions can favor the mono-adduct. mdpi.com A patented method describes the direct mono-N-substitution of piperazine via the formation of a piperazine-1-cation, which then reacts with an electrophilic reagent under the catalysis of a d-metal compound, aluminum, or cerium. google.com
The table below summarizes various approaches to mono-N-substitution of the piperazine ring.
| Method | Key Features | Advantages | Disadvantages |
| Protecting Group Strategy | Use of Boc or other protecting groups to block one nitrogen atom. nih.gov | High regioselectivity. | Multi-step process involving protection and deprotection. nih.gov |
| Protonated Piperazine | Reaction of the piperazin-1-ium cation with electrophiles. muni.cz | One-pot, direct synthesis. mdpi.com | May require specific reaction conditions and catalysts. nih.gov |
| Metal-Catalyzed Substitution | Use of d-metal compounds, Al, or Ce as catalysts for the reaction of piperazine-1-cation with electrophiles. google.com | High regioselectivity and yield. google.com | Requires metal catalysts which may need to be removed from the final product. mdpi.com |
| Michael Addition | Addition of piperazine to activated unsaturated compounds. mdpi.com | Can be used to introduce a variety of functional groups. | Can lead to mixtures of mono- and di-substituted products. google.com |
Stereoselective Functionalization of the Piperazine Carbon Backbone
While N-functionalization of piperazine is common, introducing substituents onto the carbon backbone of the piperazine ring with stereocontrol is more challenging but offers a pathway to greater molecular complexity. mdpi.comnih.gov
One approach involves the direct C-H lithiation of N-Boc-protected piperazines. mdpi.com The use of a chiral auxiliary, such as an α-methylbenzyl group on the distal nitrogen, can guide the stereoselective functionalization of the α-carbon. beilstein-journals.org The diastereomeric products can then be separated, and the chiral auxiliary removed. beilstein-journals.org
A novel palladium-catalyzed decarboxylative cyclization of propargyl carbonates with bis-nitrogen nucleophiles has been developed for the synthesis of highly substituted piperazines with excellent stereo- and regiochemical control. acs.org This modular approach allows for significant variation in both the diamine and propargyl carbonate components. acs.org
The table below presents selected methods for the stereoselective functionalization of the piperazine carbon backbone.
| Method | Description | Key Advantages |
| Direct C-H Lithiation | Asymmetric lithiation of N-Boc piperazines using a chiral auxiliary to direct stereoselectivity. mdpi.combeilstein-journals.org | Provides access to enantiopure α-functionalized piperazines. beilstein-journals.org |
| Reductive Cyclization of Dioximes | Stereoselective catalytic reductive cyclization of dioximes to form predominantly cis-isomers of the corresponding piperazines. mdpi.com | Allows for the synthesis of specific stereoisomers, such as cis-2,6-diaryl-piperazines. mdpi.com |
| Palladium-Catalyzed Cyclization | Modular synthesis of highly substituted piperazines via palladium-catalyzed cyclization of propargyl carbonates and diamines. acs.org | High yields, excellent stereo- and regiochemical control under mild conditions. acs.org |
Catalyst-Mediated Synthesis of Piperazine Derivatives
Catalysis plays a crucial role in the modern synthesis of piperazine derivatives, enabling efficient and selective transformations. metu.edu.trresearchgate.net Various transition metals, including palladium, copper, and iridium, are employed to facilitate the formation of new bonds and the construction of the piperazine ring itself. mdpi.comnih.govmetu.edu.tr
Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are frequently used to form C-N bonds in the synthesis of N-arylpiperazines. mdpi.com Copper-catalyzed reactions, like the Ullmann-Goldberg reaction, also serve this purpose, although concerns about the cost and removal of palladium and the environmental impact of copper can be limiting factors in large-scale synthesis. mdpi.com
Iridium catalysts have been utilized for the synthesis of C-substituted piperazines through a head-to-head coupling of imines, resulting in the selective formation of a single diastereoisomer. nih.gov Photoredox catalysis, often employing iridium or organic photocatalysts, has emerged as a powerful tool for the C-H functionalization of piperazines, allowing for the introduction of alkyl and aryl groups at the C2-position. mdpi.com
The cleavage of the C-N bond in 1,4-diazabicyclo[2.2.2]octane (DABCO), a rigid piperazine analog, provides another catalytic route to functionalized piperazine derivatives. rsc.orgresearchgate.net This strategy involves the activation of DABCO to form a quaternary ammonium (B1175870) salt, which then undergoes nucleophilic attack to open the bicyclic system and generate a substituted piperazine. rsc.org
The following table highlights some catalyst-mediated approaches for synthesizing piperazine derivatives.
| Catalytic System | Application | Example Reaction |
| Palladium Catalysts | N-Arylpiperazine synthesis. mdpi.com | Buchwald-Hartwig amination. mdpi.com |
| Copper Catalysts | N-Arylpiperazine synthesis. mdpi.com | Ullmann-Goldberg reaction. mdpi.com |
| Iridium Catalysts | C-Substituted piperazine synthesis. nih.gov | Head-to-head coupling of imines. nih.gov |
| Photoredox Catalysts | C-H functionalization of the piperazine ring. mdpi.com | C2-alkylation and arylation. mdpi.com |
| Various Catalysts | Ring-opening of DABCO derivatives. rsc.org | Nucleophilic cleavage of activated DABCO salts. rsc.org |
Structural Elucidation and Solid State Chemistry
The arrangement of molecules in the solid state profoundly influences the physical and chemical properties of a compound. For piperazine (B1678402) fumarate (B1241708), understanding its three-dimensional structure is fundamental.
Role of Hydrogen Bonding Networks in Crystal Packing
Hydrogen bonds are the primary drivers in the crystal packing of many organic salts, including piperazine fumarate. mdpi.com These directional interactions occur between a hydrogen atom covalently bonded to a highly electronegative atom (the donor) and another nearby electronegative atom (the acceptor). In this compound, the protonated nitrogen atoms of the piperazinium cation (N-H) act as strong hydrogen bond donors. The oxygen atoms of the carboxylate groups on the fumarate anion serve as excellent hydrogen bond acceptors.
Analysis of Supramolecular Interactions (e.g., C-H…π interactions)
Beyond the robust hydrogen bonds, weaker supramolecular interactions also play a significant role in the crystal packing of this compound. nih.gov Among these, C-H···π interactions are noteworthy. These interactions involve a carbon-hydrogen bond acting as a weak donor and the electron-rich π-system of an aromatic ring or, in this case, the double bond of the fumarate anion, acting as an acceptor.
Conformational Analysis of the Piperazine Moiety in Fumarate Salts
The piperazine ring is not planar and typically adopts a "chair" conformation, which is its most stable form. researchgate.netresearchgate.net In this compound salts, the piperazinium cation is expected to maintain this chair conformation. researchgate.net However, slight variations in the puckering of the ring can occur depending on the crystalline environment and the specific intermolecular interactions it is involved in.
Polymorphism in this compound Systems
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. google.comrsc.orgscielo.br These different crystalline forms, known as polymorphs, have the same chemical composition but differ in their internal crystal packing. This can lead to variations in physical properties.
Identification and Characterization of Polymorphic Forms
The existence of polymorphism in this compound systems is a possibility that warrants investigation. google.comresearchgate.net Different crystallization conditions, such as the choice of solvent, temperature, and cooling rate, can lead to the formation of different polymorphs. google.com Each polymorphic form will have a unique crystal structure and, consequently, a distinct powder X-ray diffraction (PXRD) pattern. researchgate.net
Techniques such as PXRD, differential scanning calorimetry (DSC), and infrared (IR) spectroscopy are commonly employed to identify and characterize different polymorphic forms. google.comijirset.com DSC can detect differences in melting points and phase transitions between polymorphs, while IR spectroscopy can reveal subtle changes in vibrational modes due to different intermolecular interactions in each crystal form. The discovery and characterization of polymorphs are crucial, as each form can exhibit unique properties. While specific studies on this compound polymorphs were not found in the search results, the investigation of polymorphism is a standard and important part of the solid-state characterization of pharmaceutical salts. google.comacs.orggoogle.comdntb.gov.ua
Spectroscopic and Thermal Differentiation of Polymorphs
Polymorphs, or different crystalline forms of the same compound, can exhibit distinct physical and chemical properties. In the case of this compound and other piperazine derivatives, various analytical techniques are employed to differentiate and characterize these polymorphic forms.
Spectroscopic methods are powerful tools for identifying polymorphs. Techniques such as infrared (IR) spectroscopy, Raman spectroscopy, and solid-state nuclear magnetic resonance (ssNMR) spectroscopy can distinguish between different crystal structures due to variations in the molecular environment and intermolecular interactions. google.comresearchgate.net For instance, the IR and Raman spectra of different polymorphs will show shifts in vibrational frequencies, particularly those associated with hydrogen bonding, which is a key interaction in this compound. researchgate.net
Thermal analysis methods, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide information on the thermodynamic properties of polymorphs. google.comnih.gov DSC can be used to determine the melting points and enthalpies of fusion, which are often unique for each polymorphic form. researchgate.netnih.gov TGA can reveal differences in thermal stability and decomposition patterns among polymorphs. researchgate.netnih.gov For example, different polymorphs of a compound may exhibit different decomposition temperatures. nih.gov
Powder X-ray diffraction (PXRD) is a fundamental technique for polymorph identification, as each crystalline form produces a unique diffraction pattern based on its crystal lattice. google.com
The following table summarizes the analytical techniques used for the differentiation of polymorphs:
Table 1: Analytical Techniques for Polymorph Differentiation| Technique | Information Provided |
|---|---|
| Infrared (IR) Spectroscopy | Differences in vibrational modes due to molecular environment. google.com |
| Raman Spectroscopy | Complements IR data, sensitive to non-polar bonds. google.com |
| Solid-State NMR (ssNMR) | Reveals details about the local chemical environment of atoms. google.comresearchgate.net |
| Differential Scanning Calorimetry (DSC) | Determines melting points and enthalpies of fusion. google.comresearchgate.net |
| Thermogravimetric Analysis (TGA) | Assesses thermal stability and decomposition profiles. google.comnih.gov |
| Powder X-ray Diffraction (PXRD) | Provides a unique fingerprint of the crystal lattice. google.com |
Crystallization Kinetics and Thermodynamic Stability of Polymorphic Variants
The study of crystallization kinetics and thermodynamic stability is crucial for understanding and controlling the formation of different polymorphic forms of this compound. The thermodynamic stability of polymorphs can be determined by comparing their free energies; the form with the lowest free energy at a given temperature and pressure is the most stable. researchgate.net The relationships between polymorphs can be enantiotropic, where the stability order changes with temperature, or monotropic, where one form is always more stable. researchgate.net
The kinetics of crystallization, including nucleation and crystal growth, determine which polymorph will form under specific experimental conditions. mdpi.com Factors such as solvent, temperature, and supersaturation can influence the crystallization pathway. mdpi.comrsc.org For instance, a metastable polymorph may crystallize first due to faster kinetics, a phenomenon described by Ostwald's Rule of Stages. researchgate.net
The thermodynamic stability of different solid forms, including polymorphs and co-amorphous systems involving piperazine, has been investigated. rsc.org Solubility studies at various temperatures can be used to determine the thermodynamic transition temperatures between different forms. rsc.orgnih.gov For example, the solubility of different polymorphs can be measured to ascertain their relative thermodynamic stabilities. rsc.org
The presence of impurities or additives, such as piperazine itself in other systems, can significantly impact both the thermodynamics and nucleation kinetics of crystallization. rsc.org This can lead to changes in solubility and the metastable zone width, which in turn affects the resulting crystal form. rsc.org
The following table outlines key concepts in the study of crystallization kinetics and thermodynamic stability:
Table 2: Key Concepts in Polymorph Crystallization and Stability| Concept | Description |
|---|---|
| Thermodynamic Stability | The relative free energy of different polymorphs, determining the most stable form. researchgate.net |
| Crystallization Kinetics | The rates of nucleation and crystal growth that influence which polymorph is formed. mdpi.com |
| Ostwald's Rule of Stages | The tendency for a metastable polymorph to crystallize before the stable form. researchgate.net |
| Metastable Zone Width (MSZW) | The region of supersaturation where nucleation is unlikely, which can be influenced by additives. rsc.org |
| Solubility Studies | Used to determine the thermodynamic relationships and transition temperatures between polymorphs. rsc.orgnih.gov |
Cocrystallization Research Involving Piperazine and Fumaric Acid
Cocrystallization is a technique used to modify the physicochemical properties of active pharmaceutical ingredients (APIs) by forming a new crystalline solid with a coformer. mdpi.commdpi.comnih.govresearchgate.net Research into cocrystals of piperazine and fumaric acid focuses on rational design, the formation of more complex systems, and understanding the underlying intermolecular interactions.
Rational Design Principles for Piperazine-Fumarate Cocrystals
The rational design of cocrystals involves selecting appropriate coformers to achieve desired properties. mdpi.comnih.govresearchgate.netacs.org Several knowledge-based approaches are utilized for coformer selection, including the use of supramolecular synthons, hydrogen-bonding rules, and pKa-based models. mdpi.comnih.govacs.org
Supramolecular synthons are predictable and robust patterns of intermolecular interactions. mdpi.comacs.org In the context of piperazine and fumaric acid, the carboxylic acid-pyridine and carboxylic acid-amide synthons are particularly relevant. unibo.it The Cambridge Structural Database (CSD) is a valuable resource for identifying common and reliable synthons. mdpi.comnih.gov
The pKa rule is another important principle, which helps predict whether the interaction between an acid and a base will result in a salt (proton transfer) or a cocrystal (neutral components). mdpi.comnih.gov Generally, a large difference in pKa (ΔpKa > 3) between the base and the acid favors salt formation, while a small difference (ΔpKa < 0) favors cocrystal formation. osti.govacs.org The region in between can lead to either a salt or a cocrystal, often referred to as the salt-cocrystal continuum. acs.org
The following table summarizes the key principles for the rational design of cocrystals:
Table 3: Principles of Rational Cocrystal Design| Principle | Description |
|---|---|
| Supramolecular Synthons | Reliable and predictable patterns of intermolecular interactions used to guide crystal engineering. mdpi.comacs.org |
| Hydrogen-Bonding Rules | Based on the concept that good hydrogen bond donors and acceptors will form hydrogen bonds. nih.gov |
| pKa Rule | Uses the difference in pKa values between the components to predict salt or cocrystal formation. mdpi.comnih.govosti.govacs.org |
| Cambridge Structural Database (CSD) | A database of crystal structures used to identify and validate supramolecular synthons. mdpi.comnih.gov |
Formation and Characterization of Ternary Salt Cocrystals
Beyond binary systems, research has explored the formation of ternary salt cocrystals involving piperazine and fumaric acid. researchgate.net A ternary salt cocrystal is a multicomponent crystal containing three different molecules held together by non-covalent interactions, where at least one component exists in an ionic form. researchgate.netresearchgate.net
An example is the dual-drug ternary salt cocrystal of piperazine ferulate with pyrazinamide (B1679903). researchgate.net In this structure, the piperazinium dication and ferulate anions form one-dimensional chains through charge-assisted hydrogen bonds, which then interact with neutral pyrazinamide molecules to form a three-dimensional network. researchgate.net The formation of such ternary systems can significantly alter the physicochemical properties, such as the dissolution rate, compared to the binary cocrystal. researchgate.net
The design of ternary cocrystals can be approached by extending the synthon modularity observed in binary cocrystals. researchgate.net For example, a binary cocrystal with a known and reliable synthon can be used as a building block for a more complex ternary system. researchgate.net
Intermolecular Interactions Driving Cocrystal Assembly
The formation and stability of piperazine-fumarate cocrystals are governed by a variety of intermolecular interactions. mdpi.comnih.govresearchgate.netacs.org Hydrogen bonds are the most prominent and directional interactions, often forming robust supramolecular synthons. mdpi.comacs.org In systems involving piperazine and carboxylic acids, the interaction between the piperazine ring and the carboxyl group is a key feature. acs.org
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular contacts within a crystal, providing insights into the nature and relative importance of different interactions. nih.govresearchgate.netx-mol.net
The following table lists the primary intermolecular interactions in piperazine-fumarate cocrystals:
Table 4: Intermolecular Interactions in Cocrystal Assembly| Interaction | Description |
|---|---|
| Hydrogen Bonds | Strong, directional interactions between a hydrogen atom and an electronegative atom. mdpi.comacs.org |
| Charge-Assisted Hydrogen Bonds | Stronger hydrogen bonds formed between charged species in salt cocrystals. researchgate.net |
| π-π Stacking | Attractive, non-covalent interactions between aromatic rings. researchgate.net |
| van der Waals Forces | Weak, non-specific attractive or repulsive forces between molecules. researchgate.net |
| C-H···O Interactions | Weak hydrogen bonds that contribute to the overall crystal packing. x-mol.net |
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy in Cocrystallization Studies
Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing cocrystals, especially when single crystals suitable for X-ray diffraction are not available. researchgate.netosti.govresearchgate.netrsc.org It provides detailed information about the local chemical environment, molecular structure, and intermolecular interactions within the solid state. researchgate.netosti.gov
One of the key applications of ssNMR in cocrystallization studies is determining the protonation state of nitrogen atoms, which helps to differentiate between a salt and a cocrystal. osti.gov The chemical shifts of carbon and nitrogen atoms are sensitive to their local environment and can indicate the formation of hydrogen bonds and other non-covalent interactions. researchgate.net
Advanced ssNMR techniques, such as dynamic nuclear polarization (DNP), can enhance the sensitivity of the measurements, allowing for more complex experiments to be performed in a shorter time. osti.gov This is particularly useful for studying complex pharmaceutical materials. osti.gov Furthermore, ssNMR can be used to probe the dynamics within a crystal lattice, which can be influenced by cocrystallization. rsc.org
Mechanistic Investigations at a Molecular and Cellular Level
Neurotransmitter Receptor Modulation by Piperazine (B1678402) Compounds
Piperazine's primary mechanism of action, particularly in invertebrate systems, involves the modulation of neurotransmitter receptors that are crucial for neuronal communication and motor control. Its activity is not limited to a single receptor type but extends across several key systems, including GABAergic, cholinergic, and serotonergic pathways.
The principal anthelmintic action of piperazine is derived from its activity as a gamma-aminobutyric acid (GABA) receptor agonist in invertebrates. drugbank.compatsnap.com Piperazine mimics the action of GABA, the main inhibitory neurotransmitter in these organisms, by binding to and activating GABA receptors on neuronal and muscle cell membranes. patsnap.comcolab.ws This interaction is selective and direct, leading to a cascade of ion movement and a change in cellular polarization. drugbank.com
Specifically, the activation of these GABA receptors opens chloride ion channels, resulting in an increased influx of chloride ions into the cell. patsnap.comnih.gov This influx of negative ions causes hyperpolarization of the cell membrane—an increase in the negative electrical potential across the membrane. patsnap.comnih.gov The hyperpolarization moves the membrane potential further away from the threshold required to initiate an action potential, thereby suppressing neuronal firing and muscle contraction. nih.gov This ultimately results in a state of flaccid paralysis in the organism, allowing it to be dislodged from the host's intestinal wall and expelled by normal peristalsis. drugbank.compatsnap.com
| Organism/Preparation | Observed Effect | Molecular Mechanism | Reference |
|---|---|---|---|
| Ascaris suum Muscle Cells | Membrane hyperpolarization, suppression of pacemaker activity | GABA receptor agonism, increased Cl- conductance | nih.govnih.gov |
| Lobster Muscle Fiber | Increased membrane conductance | Cl- dependent GABA receptor agonism | nih.govnih.gov |
| General Nematodes | Flaccid paralysis | Hyperpolarization of nerve endings and muscle cells | drugbank.compatsnap.com |
In contrast to its potent effects on the GABAergic system, piperazine's interaction with the cholinergic system in invertebrates appears to be minimal. The cholinergic system, which uses acetylcholine (B1216132) as its neurotransmitter, is critical for excitatory neuromuscular transmission in many organisms.
Electrophysiological studies on the muscle of Ascaris suum have investigated the effects of piperazine on acetylcholine receptors. nih.gov While the application of acetylcholine produced an inward current characteristic of receptor activation, high concentrations of piperazine did not antagonize this response. nih.gov This finding suggests that piperazine does not significantly block or interfere with the function of these extra-synaptic acetylcholine receptors in Ascaris. nih.gov
However, some research in vertebrate models has indicated a degree of neuromuscular blocking activity. In preparations of the frog rectus abdominis and rat phrenic nerve-diaphragm, piperazine citrate (B86180) demonstrated some capacity to block neuromuscular transmission, although it was significantly less potent than classical blocking agents like d-tubocurarine. nih.gov This suggests that while the primary anthelmintic mechanism is not mediated through cholinergic antagonism, piperazine compounds may possess a weak ability to interfere with neuromuscular junctions, which could contribute to secondary physiological effects. nih.gov
While piperazine itself is primarily a GABA agonist, a broad class of its derivatives, particularly arylpiperazines, exhibit significant activity at various serotonin (B10506) (5-HT) receptors. nih.govdrugbank.commdpi.com These receptors are involved in a wide range of physiological and behavioral processes. nih.gov
Different piperazine derivatives display distinct profiles as either agonists (activators) or antagonists (blockers) at specific 5-HT receptor subtypes. For instance, at the 5-HT-2 and 5-HT-1c receptors, which are linked to phosphoinositide hydrolysis, compounds like quipazine (B1207379) and MK-212 act as partial agonists. drugbank.com In contrast, other derivatives such as m-Trifluoromethylphenylpiperazine (TFMPP), m-chlorophenylpiperazine (MCPP), and 1-(1-naphthyl)-piperazine (1-NP) act as antagonists at the cortical 5-HT-2 receptor. drugbank.com Interestingly, TFMPP and MCPP function as agonists at the 5-HT-1c receptor, highlighting the subtype-selectivity of these compounds. drugbank.com
Arylpiperazine ligands have also been studied for their effects on the 5-HT1A receptor. nih.gov Many of these compounds show a preference for activating the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway over the recruitment of β-arrestin-2, a phenomenon known as functional selectivity. nih.gov This biased agonism suggests that piperazine derivatives could be tailored to elicit specific downstream cellular responses. nih.gov
| Compound | Receptor Subtype | Observed Activity | Reference |
|---|---|---|---|
| Quipazine | 5-HT-2 | Partial Agonist | drugbank.com |
| MK-212 | 5-HT-2 | Partial Agonist | drugbank.com |
| TFMPP | 5-HT-2 | Antagonist | drugbank.com |
| MCPP | 5-HT-2 | Antagonist | drugbank.com |
| TFMPP | 5-HT-1c | Partial Agonist | drugbank.com |
| MCPP | 5-HT-1c | Partial Agonist | drugbank.com |
| TFMPP | 5-HT1A, 5-HT1B, 5-HT2C | Full Agonist | wikipedia.org |
The influence of piperazine compounds can extend to the dopaminergic and noradrenergic systems, which are crucial for motor control, cognition, and behavior. nih.govnih.gov The primary source of noradrenaline (norepinephrine) in the brain is the locus coeruleus, which modulates the activity of dopaminergic neurons. nih.govmdpi.com
Studies using the model organism Caenorhabditis elegans have shed light on the neurotoxic potential of certain piperazine derivatives. Exposure of C. elegans to piperazine designer drugs, such as 1-benzylpiperazine (B3395278) (BZP), resulted in neuronal damage. nih.gov This damage was confirmed by a decrease in the fluorescence of strains engineered to highlight dopaminergic transporters, indicating a loss of these critical proteins and suggesting dysfunction within the dopaminergic system. nih.gov
In contrast, the derivative m-Trifluoromethylphenylpiperazine (TFMPP) appears to have no significant effects on dopamine (B1211576) or norepinephrine (B1679862) reuptake or efflux, focusing its action primarily on the serotonergic system. wikipedia.org The interaction between noradrenergic and dopaminergic systems is complex, with norepinephrine modulating dopamine transmission. nih.govspringermedizin.de While direct, extensive data on piperazine fumarate's effect on this interaction is limited, the neurotoxicity observed with some derivatives in C. elegans points to a potential for disruption of dopaminergic pathways. nih.gov
Cellular and Subcellular Interaction Mechanisms
The molecular interactions of piperazine compounds at receptor sites translate into observable physiological changes at the cellular and subcellular levels. These effects are most prominently studied in the muscle cells of invertebrate model organisms, where piperazine's paralytic action can be directly observed and measured.
In the parasitic roundworm Ascaris suum, piperazine induces profound changes in the physiology of its somatic muscle cells. nih.gov Electrophysiological recordings from these cells show a resting membrane potential that is interrupted by rhythmic spikes of myogenic origin. nih.gov Upon application of piperazine, the resting potential increases significantly, causing the membrane to hyperpolarize, and the spontaneous pacemaker activity is suppressed. nih.govnih.gov This hyperpolarization is dependent on the extracellular concentration of chloride ions, confirming that the effect is mediated by the opening of chloride channels, consistent with its action as a GABA agonist. nih.gov The resulting suppression of muscle cell excitability leads to the characteristic flaccid paralysis of the worm. nih.gov
In the nematode Caenorhabditis elegans, exposure to piperazine designer drugs leads to distinct physiological and behavioral changes that reflect underlying cellular disruption. nih.gov Treated worms exhibit a significant decrease in locomotor activity and a reduction in body surface area, indicating alterations in development and neuromuscular function. nih.gov Furthermore, a diminished response to mechanical stimuli suggests a dysfunction in the nervous system. nih.gov These macroscopic effects are linked to neurotoxicity, specifically the loss of dopaminergic transporters, which impairs neuronal signaling and consequently affects muscle control. nih.gov Phenazine derivatives, another class of compounds, have also been shown to cause proteotoxicity and stress in the body wall muscle cells of C. elegans. nih.gov
| Model Organism | Cellular/Physiological Effect | Underlying Mechanism | Reference |
|---|---|---|---|
| Ascaris suum | Membrane hyperpolarization; suppression of rhythmic spikes | Increased chloride conductance via GABA receptor agonism | nih.govnih.gov |
| Caenorhabditis elegans | Decreased locomotor activity; reduced body size | Neuronal damage; loss of dopaminergic transporters | nih.gov |
Modulation of Epithelial Cell Monolayer Permeability
Piperazine derivatives have been identified as effective permeation enhancers that modulate the structure of epithelial monolayers, leading to an increase in epithelial cell monolayer permeability. nih.gov Research has demonstrated that these compounds can reduce transepithelial electrical resistance (TEER), a key indicator of the integrity of epithelial barriers, thereby augmenting the absorption of macromolecular drugs. nih.gov The mechanism by which piperazine derivatives disrupt the tightly regulated barrier of epithelial monolayers has been a subject of detailed investigation. nih.gov
Studies utilizing epithelial cell lines, such as NRK-52E, have shown that piperazine derivatives can induce a dose-dependent reorganization of the monolayer. nih.gov This effect is not uniform across all derivatives, indicating that the specific molecular structure of the piperazine compound influences its interaction with the epithelial cells. nih.gov For instance, the effects of 1-phenylpiperazine (B188723) and 1-methyl-4-phenylpiperazine (B1295630) on epithelial monolayers have been modeled to understand these structural and functional changes. nih.gov The modulation of permeability appears to be a transient effect, which is a desirable characteristic for permeation enhancers, as it suggests the potential for the epithelial barrier to recover. nih.gov
The enhancement of paracellular permeability is a key aspect of the action of piperazine derivatives. nih.gov Research on Caco-2 cell monolayers and isolated rat intestinal mucosae has shown that compounds like 1-phenylpiperazine (PPZ) and 1-(4-methylphenyl) piperazine (1-4-MPPZ) can induce a concentration-dependent decrease in TEER and a corresponding increase in the permeability of paracellular markers such as [14C]-mannitol. nih.gov Interestingly, the pH of the solution containing piperazine derivatives has been identified as a critical parameter influencing their efficacy as non-cytotoxic permeation enhancers. nih.gov
The following table summarizes the observed effects of different piperazine derivatives on transepithelial electrical resistance and permeability of a paracellular marker in rat colonic mucosae. nih.gov
| Compound | Concentration | Change in TEER | Change in Papp of [14C]-mannitol |
| 1-phenylpiperazine (PPZ) | Concentration-dependent | Decrease | Increase |
| 1-(4-methylphenyl) piperazine (1-4-MPPZ) | Concentration-dependent | Decrease | Increase |
| 1-methyl-4-phenylpiperazine (1-M-4-PPZ) | No significant effect | No significant effect | No significant effect |
TEER: Transepithelial Electrical Resistance; Papp: Apparent Permeability Coefficient.
Influence on Intracellular Force Generation and Cadherin Structures
The primary consequence of this increased intracellular tension is the disruption of cell-cell contacts, specifically the cadherin-based adherens junctions. nih.gov Cadherins are crucial for maintaining the structural integrity of epithelial tissues by anchoring to the cytoskeleton. nih.gov The research indicates that these cytoskeletally attached cadherin junctions are disrupted before tight junctions, which are another critical component of the epithelial barrier. nih.gov This sequence of events suggests a specific pathway of action: piperazines first appear to stimulate myosin-mediated contraction within the cells, which then leads to the pulling apart and disruption of the cadherin-based cell-cell adhesions. nih.gov
This disruption of cadherin structures is a key event in the enhancement of monolayer permeability. nih.gov Adherens junctions play a vital role in coupling the force-generating cytoskeletal elements to strongly adherent sites on the cell surface. nih.gov By targeting these structures, piperazine derivatives effectively uncouple the mechanical linkage between adjacent cells, leading to a loss of monolayer integrity and an increase in paracellular transport. nih.gov Live-cell imaging has been instrumental in visualizing this dose-dependent reorganization of the monolayer and confirming the loss of cadherin-based structures. nih.gov
The table below outlines the sequential effects of piperazine derivatives on the cellular components of epithelial monolayers. nih.gov
| Cellular Component | Observed Effect | Consequence |
| Myosin | Increased force generation (contraction) | Heightened intracellular tension |
| Cadherin Junctions | Disruption (occurs before tight junction disruption) | Loss of cell-cell adhesion |
| Cytoskeleton | Structure remains intact at low concentrations | Force is transmitted to cell junctions |
| Tight Junctions | Disrupted subsequent to cadherin junction loss | Increased paracellular permeability |
Advanced Analytical Methodologies for Piperazine Fumarate
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure and for the quantitative analysis of piperazine (B1678402) fumarate (B1241708). These techniques probe the interaction of the molecule with electromagnetic radiation, providing unique spectral fingerprints.
In the analysis of piperazine, specific vibrational bands are indicative of its key structural features. The N-H stretching vibrations of the piperazine ring typically appear in the region of 3220–3500 cm⁻¹, with the exact position being sensitive to hydrogen bonding. researchgate.net The C-H stretching vibrations are generally observed between 2750 and 3050 cm⁻¹. researchgate.net Furthermore, C-N stretching vibrations are found in the 1199–1323 cm⁻¹ region, while C-C stretching vibrations occur in the range of 1049–1120 cm⁻¹. researchgate.net Fourier Transform Infrared (FT-IR) spectroscopy has been effectively used to confirm the formation of intermolecular hydrogen bonds in co-crystal structures involving piperazine. researchgate.net
Table 1: Characteristic Vibrational Frequencies for Piperazine
| Vibrational Mode | Wavenumber Range (cm⁻¹) | Reference |
|---|---|---|
| N-H Stretching | 3220–3500 | researchgate.net |
| C-H Stretching | 2750–3050 | researchgate.net |
| C-N Stretching | 1199–1323 | researchgate.net |
| C-C Stretching | 1049–1120 | researchgate.net |
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules, including piperazine fumarate. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
In the ¹H NMR spectrum of the piperazine ring, the protons on the carbon atoms adjacent to the nitrogen atoms typically appear as a singlet. For instance, in a deuterated chloroform (B151607) (CDCl₃) solvent, the signal for these protons is observed around 2.840 ppm. chemicalbook.com In deuterated water (D₂O), this signal shifts to approximately 2.751 ppm. chemicalbook.com
The ¹³C NMR spectrum provides information on the carbon framework. For N,N'-substituted piperazines, distinct signals are observed for the piperazine carbons, which can be influenced by the nature of the substituents and the presence of conformational isomers. nih.gov For example, in one study, the four piperazine carbons of a derivative were observed at 43.5, 46.0, 46.6, and 49.0 ppm in CDCl₃. nih.gov Dynamic NMR studies have also been employed to investigate the conformational changes and rotational energy barriers in piperazine derivatives. nih.gov
Table 2: Representative ¹H NMR Chemical Shifts for Piperazine Protons
| Solvent | Chemical Shift (ppm) | Reference |
|---|---|---|
| CDCl₃ | 2.840 | chemicalbook.com |
| D₂O | 2.751 | chemicalbook.com |
UV-Vis spectrophotometry is a widely used technique for the quantitative determination of compounds that possess chromophores, which absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. While piperazine itself has a poor chromophore, methods have been developed for its analysis, often involving derivatization to form a UV-active product. jocpr.comresearchgate.net
For instance, a spectrophotometric method has been developed based on the reaction of piperazine with nitrous acid to form an N-nitroso derivative, which can be measured by UV spectrophotometry. nih.gov This method was found to obey Beer's law in the concentration range of 1–15 µg/mL. nih.gov Another method involves the reaction with p-benzoquinone to produce a colored product with a maximum absorption at 516 nm, which is linear over a concentration range of 4-20 μg/ml. ijpsonline.com The molar absorptivity for the piperazine base in this reaction was determined to be 0.96 × 10⁴ L/mol/cm. ijpsonline.com
Rapid analysis of piperazine ferulate tablets has been achieved using optic-fiber sensing technology with UV-vis absorption spectroscopy. nih.govnih.gov In one study, the standard UV absorption spectrum of piperazine ferulate showed maximum absorbance at 286.2 nm and 309.5 nm, and a minimum at 253.4 nm. nih.gov The method demonstrated good linearity with a correlation coefficient greater than 0.9999 over a concentration range of 9.98 to 59.88 μg/mL. nih.gov
Table 3: UV-Vis Spectrophotometric Data for Piperazine and its Derivatives
| Method/Derivative | λmax (nm) | Linear Range (µg/mL) | Molar Absorptivity (L/mol/cm) | Reference |
|---|---|---|---|---|
| N-nitroso derivative | Not specified | 1–15 | Not specified | nih.gov |
| Reaction with p-benzoquinone | 516 | 4–20 | 0.96 × 10⁴ | ijpsonline.com |
| Piperazine ferulate | 286.2, 309.5 | 9.98–59.88 | Not specified | nih.gov |
| Reaction with 3,5-dinitrosalicylic acid | 410 | 0.5–20 | 8350 | researchgate.net |
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for separating this compound from impurities, degradation products, and other components in a mixture, allowing for its accurate quantification.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis. For piperazine, which is a hydrophilic and basic compound, retention on traditional reversed-phase columns can be challenging. sielc.com Consequently, methods often employ derivatization or specialized columns.
One approach involves the derivatization of piperazine with 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) to form a stable, UV-active derivative. jocpr.comresearchgate.net This allows for detection at low levels using standard HPLC-UV instrumentation. jocpr.comresearchgate.net The method was validated in the range of approximately 30 to 350 ppm. jocpr.com
Reversed-phase HPLC (RP-HPLC) methods have also been developed. A study on the determination of related compounds in quetiapine (B1663577) hemifumarate utilized a C18 stationary phase with a mobile phase consisting of a phosphate (B84403) buffer (pH 6.6), acetonitrile, and methanol (B129727). japsonline.com In this system, the piperazine compound had a relative retention time of about 0.57. japsonline.com Another investigation into piperazine residues used a normal phase system after finding that piperazine was not retained on a C18 column in reversed-phase mode. semanticscholar.org
Table 4: Examples of HPLC and RP-HPLC Methods for Piperazine Analysis
| Method Type | Column | Mobile Phase | Detection | Key Finding | Reference |
|---|---|---|---|---|---|
| HPLC with Derivatization | Chiralpak IC | Acetonitrile:Methanol:Diethylamine (90:10:0.1 v/v/v) | UV at 340 nm | Allows detection of piperazine at low levels. | jocpr.com |
| RP-HPLC | C18 | Phosphate buffer (pH 6.6):Acetonitrile:Methanol (45:40:15) | UV at 220 nm | Relative retention time for piperazine compound was ~0.57. | japsonline.com |
| HILIC | Cyanopropyl (CN) bonded stationary phase | Not specified | Evaporative Light Scattering Detection (ELSD) | Optimized for robust chromatography with excellent resolution and peak shape. | researchgate.net |
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like piperazine, derivatization is typically required to increase their volatility.
A GC method has been developed for the quantitative determination of piperazine, 1-methyl piperazine, and 1-ethyl piperazine in pharmaceutical drug substances. researchgate.net The separation was achieved on a DB-17 column with helium as the carrier gas and a flame ionization detector (FID). researchgate.net The oven temperature was programmed to achieve separation. researchgate.net
Another sensitive GC method was developed for the determination of a piperazine derivative, 1-benzyl-4-(2'-pyridinecarbonyl)piperazine, and its metabolites in biological fluids. nih.gov This method utilized a dimethylsilicone capillary column with a nitrogen-phosphorus flame-ionization detector, achieving a lower limit of detection of 1 ng/ml for the parent compound. nih.gov
Table 5: GC Method Parameters for Piperazine and its Derivatives
| Analyte(s) | Column | Carrier Gas | Detector | Temperature Program | Reference |
|---|---|---|---|---|---|
| Piperazine, 1-methyl piperazine, 1-ethyl piperazine | DB-17 (30 m, 0.53 mm, 1 µm film) | Helium at 2 mL/min | FID | 150°C for 10 min, then 35°C/min up to 260°C for 2 min | researchgate.net |
| 1-benzyl-4-(2'-pyridinecarbonyl)piperazine and metabolites | Dimethylsilicone capillary column | Not specified | Nitrogen-Phosphorus FID | Not specified | nih.gov |
Pre Clinical Research Models and in Vitro Studies
Development and Validation of In Vitro Assays for Pharmacological Activity
The preclinical assessment of piperazine (B1678402) and its derivatives relies heavily on the development and validation of robust in vitro assays to determine their pharmacological activity, particularly their anthelmintic properties. A primary and widely used method involves the use of adult earthworms, such as Pheretima posthuma or Eisenia fetida, as model organisms. researchgate.netipindexing.com These assays are valuable for initial screening and for comparing the efficacy of newly synthesized compounds against a reference standard, often piperazine citrate (B86180).
In these assays, the primary endpoints measured are the time taken for the compound to induce paralysis and the time to cause the death of the worms. The activity is typically evaluated at various concentrations. For instance, studies have demonstrated that certain synthesized piperazine derivatives show moderate to good anthelmintic activity at a concentration of 75.0 mg/mL against Phaeritima posthuma. researchgate.net Similarly, other derivatives have shown promising activity at doses as low as 5mg/ml against Eisenia fetida.
The validation of these assays involves a comparative analysis with established anthelmintic agents. The results obtained from the test compounds are benchmarked against standard drugs like piperazine citrate or albendazole (B1665689) to ascertain their relative potency. researchgate.net These simple, cost-effective, and reproducible in vitro models provide essential preliminary data on the potential efficacy of piperazine-based compounds, guiding further development and more complex preclinical studies.
Beyond anthelmintic screening, in vitro assays are also developed to explore other potential pharmacological activities of piperazine derivatives, including anti-inflammatory, antimicrobial, and anticancer effects. nih.govgrafiati.com For example, the anti-inflammatory activity of certain coumarin-based piperazine derivatives has been evaluated by measuring the reduction of nitrite (B80452) in in vitro test systems. nih.gov
Application in Parasitological Research Utilizing Helminth Models
Piperazine has been a subject of parasitological research for decades, with its efficacy demonstrated against a range of intestinal nematodes. britannica.com Preclinical studies utilize various helminth models to investigate its mechanism of action and spectrum of activity.
Historically, research in poultry demonstrated that piperazine compounds, such as piperazine adipate (B1204190) and piperazine citrate, were highly effective in eliminating the roundworm Ascaridia galli from chickens. researchgate.net Studies reported that single oral administrations could result in 97 to 100% elimination of this parasite. researchgate.net Further research also indicated some efficacy against Capillaria and Heterakis species in hens. researchgate.net The benzimidazole (B57391) derivatives of piperazine have been specifically synthesized and tested for activity against experimental infections of Trichinella spiralis. nih.gov
In addition to these traditional models, modern drug discovery efforts have employed piperazine derivatives in broader parasitological contexts. For instance, the piperazine-based compound MMV665917, identified from the Medicines for Malaria Venture "Malaria Box," has shown significant in vitro and in vivo efficacy against the protozoan parasite Cryptosporidium. nih.govresearchgate.net Studies using a gnotobiotic piglet model infected with Cryptosporidium hominis, the species responsible for the majority of human cases, demonstrated that MMV665917 significantly reduced fecal oocyst excretion, parasite colonization, and damage to the intestinal mucosa. nih.govresearchgate.net This highlights the application of piperazine-based structures in research beyond helminths.
The table below summarizes some of the helminth models used in piperazine research.
| Helminth Model Organism | Application in Research | Key Findings |
| Pheretima posthuma (Earthworm) | In vitro screening of anthelmintic activity of new piperazine derivatives. researchgate.net | Derivatives showed moderate to good activity, comparable to piperazine citrate. researchgate.net |
| Eisenia fetida (Earthworm) | In vitro investigation of anthelmintic activity of synthesized derivatives. ipindexing.com | Investigational compounds exhibited promising anthelmintic activity. ipindexing.com |
| Ascaridia galli (Poultry Roundworm) | Efficacy studies in experimentally and naturally infected chickens. researchgate.net | Piperazine adipate and citrate showed high efficacy (97-100%) in eliminating adult worms. researchgate.net |
| Trichinella spiralis | Evaluation of piperazine derivatives of benzimidazole. nih.gov | Synthesized compounds were tested for anthelmintic activity against this nematode. nih.gov |
| Cryptosporidium hominis / C. parvum | Efficacy studies of the piperazine-derivative MMV665917 in piglet and mouse models. nih.govresearchgate.netresearchgate.net | The derivative significantly reduced parasite load and clinical symptoms. nih.gov |
Cell-Based Functional Assays for Receptor Binding and Cellular Responses
The primary anthelmintic mechanism of piperazine involves its action on the neuromuscular system of susceptible parasites. patsnap.com Cell-based functional assays and receptor binding studies have been crucial in elucidating this mechanism. Piperazine acts as a selective agonist for gamma-aminobutyric acid (GABA) receptors on the muscle cells of nematodes. drugbank.com
The binding of piperazine to these GABA receptors mimics the action of the inhibitory neurotransmitter GABA, leading to an increased influx of chloride ions into the muscle cells. patsnap.com This causes hyperpolarization of the cell membrane, which in turn reduces the excitability of the muscle. The ultimate effect is a flaccid paralysis of the worm. drugbank.com Once paralyzed, the helminth is unable to maintain its position in the host's gastrointestinal tract and is expelled by normal peristaltic activity. patsnap.com
Radioligand binding assays are a key tool for studying these receptor interactions. These assays use a radioactively labeled compound (radioligand) that binds specifically to the receptor of interest. By measuring the displacement of the radioligand by piperazine, researchers can determine its binding affinity for the receptor. For instance, assays using radioligands like [3H] Flunitrazepam can be employed to study interactions with the central benzodiazepine (B76468) binding site on the GABA-A receptor complex. eurofinsdiscovery.com
While piperazine's anthelmintic action is primarily linked to GABA receptors in parasites, the versatile piperazine scaffold has been incorporated into numerous derivatives designed to target a wide array of other receptors in mammalian systems. nih.govresearchgate.net Cell-based assays have been used to evaluate the binding of these derivatives to:
Dopamine (B1211576) Receptors: Hybrid compounds combining 2-aminotetralin and arylpiperazine moieties have been developed and tested for their binding activity at D2 and D3 receptors. nih.gov
Sigma Receptors: Numerous studies have investigated the affinity of piperazine derivatives for sigma-1 (S1R) and sigma-2 (S2R) receptors, utilizing competition binding assays with specific radioligands like [3H]-DTG. nih.govresearchgate.net
Serotonin (B10506) and Histamine Receptors: The piperazine nucleus is a common feature in compounds targeting serotonergic and histaminergic systems, and their receptor binding profiles are extensively characterized in cell-based functional assays. youtube.comijrrjournal.com
These studies demonstrate the broad utility of cell-based assays in defining the molecular targets and cellular responses to piperazine and its extensive family of derivatives.
Comprehensive Structure-Activity Relationship (SAR) Studies in Defined Biological Systems
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. For the piperazine scaffold, extensive SAR studies have been conducted, leading to the development of a wide range of therapeutic agents. nih.goveurekaselect.comresearchgate.net The six-membered ring containing two nitrogen atoms at opposite positions provides a unique structural template that is readily modified to optimize pharmacological activity. nih.goveurekaselect.com
Key aspects of the piperazine SAR include:
The Piperazine Ring: The heterocyclic ring itself is a key pharmacophoric element. Its two nitrogen atoms offer sites for hydrogen bond donors and acceptors, and its chair-like conformation allows for specific spatial arrangements of substituents, which is critical for target affinity and specificity. nih.gov
Substitutions at N1 and N4: The biological activity of piperazine derivatives is profoundly influenced by the nature of the substituents attached to the two nitrogen atoms. The versatility of substitutions at these positions has led to the discovery of compounds with diverse pharmacological profiles, including anthelmintic, antidepressant, antipsychotic, and antihistaminic activities. nih.govnih.gov For example, in the context of anthelmintics, piperazine derivatives of benzimidazoles have been synthesized and evaluated. nih.gov In central nervous system (CNS) applications, arylpiperazine moieties are common, where the nature of the aryl group and the linker to the second nitrogen atom dictates the receptor selectivity and functional activity. nih.gov
The table below provides a generalized summary of how structural modifications can influence the biological activity of piperazine-based compounds, based on broad SAR principles.
| Structural Modification | General Effect on Pharmacological Activity | Therapeutic Class Example |
| Simple Salts (e.g., Citrate, Fumarate) | Forms the basis of anthelmintic activity by targeting helminth GABA receptors. patsnap.com | Anthelmintic britannica.com |
| Aryl group at N1 (Arylpiperazines) | Often confers affinity for CNS receptors like serotonin (5-HT) and dopamine (D) receptors. nih.gov | Antidepressant, Anxiolytic nih.gov |
| Large, complex substituents at N4 | Can modulate receptor selectivity and pharmacokinetic properties. nih.gov | Antipsychotic (e.g., Clozapine structure) nih.gov |
| Incorporation into fused ring systems | Creates more rigid structures that can enhance binding to specific targets. | Various (e.g., anticancer agents) |
| Alkyl linkers between piperazine and other moieties | The length and nature of the linker are critical for optimal positioning within the receptor binding site. nih.gov | Dopamine Receptor Ligands nih.gov |
These SAR studies are crucial for the rational design of new molecules, allowing chemists to fine-tune the structure to enhance potency, improve selectivity, and optimize pharmacokinetic properties for a desired therapeutic outcome. nih.govnih.gov
Molecular Docking and Computational Chemistry for Receptor-Ligand Interaction Predictions
Molecular docking and other computational chemistry techniques are powerful tools used in modern drug discovery to predict and analyze the interaction between a ligand, such as a piperazine derivative, and its target receptor at a molecular level. These methods provide valuable insights that can rationalize experimental findings and guide the design of new, more potent compounds.
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor's binding site. The process involves placing the ligand in various conformations within the active site and calculating a "docking score," which estimates the binding affinity. nih.gov This approach has been widely applied to piperazine-based compounds to understand their interactions with various biological targets.
Examples of computational studies involving piperazine derivatives include:
Sigma Receptor Ligands: To understand the binding mode of potent piperazine-based ligands to the sigma-1 receptor (S1R), docking analyses have been performed using crystal structures of the receptor. nih.govnih.gov These studies, often enhanced by molecular dynamics simulations, can identify crucial amino acid residues that interact with the ligand, helping to explain the observed binding affinity and providing a basis for structure-based optimization. nih.govrsc.org
Urease Inhibitors: Molecular docking has been used to elucidate the binding interactions of piperazine derivatives within the active site of urease, an important enzyme in the pathogenesis of Helicobacter pylori. These studies help to understand the structure-activity relationship of these inhibitors. nih.gov
Antidepressant Targets: Extensive in-silico calculations, including pharmacophore modeling and molecular docking, have been implemented to predict the inhibitory potential of piperazine-based compounds against targets like monoamine oxidase (MAO-A), an enzyme relevant to depression. researchgate.net
Antihistamines: Computational analysis, including 3D-quantitative structure-activity relationship (3D-QSAR) modeling and molecular docking, has been used to investigate the molecular interactions between piperazine-containing antihistamines and the H1 receptor. mdpi.com
These computational approaches are integral to preclinical research, allowing for the high-throughput virtual screening of compound libraries and providing a theoretical framework to understand receptor-ligand interactions, thereby accelerating the drug discovery process. researchgate.net
Advanced Formulation Science and Drug Delivery System Research
Solid Dispersion Formulations for Enhanced Compound Characteristics
Solid dispersion is a prominent strategy in pharmaceutical sciences to enhance the aqueous solubility and dissolution rate of poorly water-soluble active pharmaceutical ingredients (APIs), thereby improving their bioavailability. pharmaexcipients.comnih.gov This technique involves the dispersion of one or more APIs in an inert carrier or matrix, typically a hydrophilic polymer, at the solid state. wu.ac.th The conversion of a drug from its crystalline form to a more soluble amorphous state within the polymer matrix is a key mechanism for enhancing solubility. wu.ac.thtjnpr.org
Research into solid dispersions often utilizes polymers such as polyethylene (B3416737) glycol (PEG), polyvinylpyrrolidone (B124986) (PVP), hydroxypropyl methylcellulose (B11928114) (HPMC), and Eudragit. pharmaexcipients.comnih.govwu.ac.th These carriers improve the wettability of the drug and can induce supersaturation, leading to enhanced dissolution profiles. nih.govwu.ac.th For instance, studies on bedaquiline (B32110) fumarate (B1241708), an anti-tubercular drug, demonstrated a significant improvement in solubility when formulated as a solid dispersion. Ternary solid dispersions with polyvinylpyrrolidone increased the solubility of bedaquiline fumarate by 13.44-fold, which was a notable improvement over the 6.4-fold increase seen with polyethylene glycol-based dispersions. pharmaexcipients.com
The preparation method, such as solvent evaporation or spray drying, also plays a crucial role in the final characteristics of the solid dispersion. wu.ac.thtjnpr.org Characterization techniques including Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier Transform Infrared (FTIR) Spectroscopy are essential to confirm the conversion to the amorphous state and to ensure no chemical interaction has occurred between the drug and the polymer. tjnpr.org
While specific research on piperazine (B1678402) fumarate solid dispersions is not extensively detailed in the provided literature, the principles can be directly applied. Given that piperazine itself has high aqueous solubility, the focus of creating a solid dispersion with its fumarate salt might be to modify other characteristics, such as creating a co-amorphous system with another API to enhance the latter's properties or to control the release profile. For example, co-amorphous solid dispersions can combine two or more low-molecular-weight ingredients into a homogenous single phase, which can offer stability and solubility advantages. researchgate.net
The following table summarizes research findings on the enhancement of drug characteristics through solid dispersion formulations for various compounds, illustrating the potential of this approach.
| Drug | Polymer Carrier | Drug:Polymer Ratio (w/w) | Preparation Method | Key Finding | Reference |
| Bedaquiline Fumarate | Polyvinylpyrrolidone (PVP) | Not Specified | Solvent Evaporation | 13.44-fold improvement in solubility. | pharmaexcipients.com |
| Piperine | Polyvinylpyrrolidone (PVP) | 2:1 | Solvent Evaporation | Dissolution rate of 40.32% after 60 minutes. | wu.ac.thwu.ac.th |
| Piperine | Hydroxypropyl Methylcellulose (HPMC) 2910 | 1:1 | Spray Drying | 7.3-fold increase in solubility and 6.3-fold increase in dissolution rate. | tjnpr.org |
| Piperine | Polyethylene Glycol (PEG) | Not Specified | Solvent Method | 76% drug release after 2 hours. | nih.gov |
| Piperine | Polyvinylpyrrolidone K30 (PVP) | Not Specified | Solvent Method | 89% drug release after 2 hours. | nih.gov |
Design and Evaluation of Modified-Release Systems for Piperazine Fumarate (e.g., in vitro dissolution studies)
Modified-release (MR) dosage forms are designed to alter the rate and timing of drug release compared to conventional immediate-release formulations. tga.gov.au This includes prolonged-release systems, which release the drug slowly over an extended period, and delayed-release systems. tga.gov.aueuropa.eu The primary goal is to maintain therapeutic drug levels for a longer duration, improve patient compliance, and potentially reduce side effects. rjpdft.com
The design of MR systems for a compound like this compound would involve the use of release-modifying agents, typically polymers, that form a matrix to control the diffusion or erosion of the dosage form. rjpdft.comgoogle.com Hydrophilic polymers such as Hydroxypropyl Methylcellulose (HPMC) and hydrophobic polymers like Ethyl cellulose (B213188) are commonly used. rjpdft.com For instance, the development of extended-release tablets for Quetiapine (B1663577) Fumarate successfully utilized a combination of HPMC K100, HPMC K15, and ethyl cellulose to achieve a gradual release over a 24-hour period. rjpdft.com
A critical component in the development of MR systems is the in vitro dissolution test. europa.eu This test is essential for evaluating the performance of the formulation and ensuring batch-to-batch consistency. It must be able to discriminate between formulations with different release characteristics that might impact bioavailability. europa.eu Dissolution studies are typically conducted under various physiological conditions, including different pH levels (e.g., pH 1.2 to simulate gastric fluid and pH 6.8 to simulate intestinal fluid), agitation speeds, and apparatus types (e.g., USP Apparatus II). europa.euresearchgate.net For some formulations, the inclusion of alcohol in the dissolution media is tested to ensure the release mechanism is not compromised, a phenomenon known as dose dumping. nih.gov
Fumaric acid itself can be incorporated into the core of a tablet to act as an acidifying agent. This can create a specific microenvironmental pH (pHM) that modulates the behavior of a pH-sensitive polymer coating, allowing for the design of complex release profiles such as on-off pulsed delivery. nih.gov
The following table presents a hypothetical in vitro dissolution profile for a designed modified-release this compound tablet, based on data patterns observed for similar fumarate salt extended-release formulations.
| Time (hours) | Cumulative % Drug Released (pH 1.2) | Cumulative % Drug Released (pH 6.8) |
| 1 | 15% | 20% |
| 2 | 25% | 35% |
| 4 | 40% | 55% |
| 8 | 65% | 80% |
| 12 | 85% | 95% |
| 24 | >95% | >98% |
This table is illustrative, based on typical profiles for extended-release matrix tablets, such as those for quetiapine fumarate. rjpdft.comresearchgate.net
Role of Coformers, including Fumaric Acid, in Modulating Release Profiles from Cocrystals
Cocrystallization is a crystal engineering technique used to modify the physicochemical properties of an API by incorporating a neutral guest molecule (a coformer) into the API's crystal lattice. drugdiscoverytoday.com This approach can enhance properties like solubility, dissolution rate, and stability without altering the pharmacological activity of the API. nih.govcore.ac.uk Carboxylic acids, such as fumaric acid and succinic acid, are commonly used as coformers because of their ability to form robust hydrogen bonds with APIs. nih.gov
Fumaric acid is a particularly effective coformer for improving the properties of various APIs. semanticscholar.org The selection of a coformer is critical and depends on factors like the pKa difference between the API and the coformer, as well as their respective functional groups capable of forming non-covalent bonds. nih.govsemanticscholar.org
The formation of a cocrystal can significantly modulate the release profile. In many cases, the goal is to enhance solubility and achieve a faster dissolution rate. For example, a cocrystal of the antifungal drug Ketoconazole with fumaric acid resulted in a 100-fold increase in aqueous solubility compared to the pure drug. mdpi.com Similarly, cocrystals of ketoprofen (B1673614) with fumaric acid demonstrated a 4- to 5-fold improvement in both solubility and dissolution rate. semanticscholar.org This enhancement is often attributed to the formation of a higher-energy solid state that becomes supersaturated in the dissolution medium. semanticscholar.org
Conversely, cocrystallization can also be used to create a sustained-release profile. drugdiscoverytoday.com This can occur if the interaction between the drug and coformer in the crystal lattice is particularly strong, leading to a slower release. nih.gov A study involving a cocrystal of pirfenidone (B1678446) and fumaric acid found that it exhibited a sustained-release behavior. mdpi.com This demonstrates the versatility of fumaric acid as a coformer, capable of either accelerating or retarding drug release depending on the specific API and the resulting crystal structure.
For this compound, while fumaric acid is already present as the salt former, creating cocrystals with different stoichiometric ratios (e.g., 2:1 API to coformer) or introducing another coformer could be a viable strategy to further modulate its release characteristics.
The table below summarizes the impact of fumaric acid as a coformer on the properties of different APIs.
| Active Pharmaceutical Ingredient (API) | API:Fumaric Acid Molar Ratio | Key Finding | Impact on Release/Solubility | Reference |
| Ketoconazole | 1:1 | Cocrystal formation led to a 100-fold increase in aqueous solubility. | Enhanced Solubility | mdpi.com |
| Ketoprofen | 1:1 | Showed a 4-5 fold improvement in solubility and dissolution rate. | Enhanced Dissolution | semanticscholar.org |
| Acyclovir | Not Specified | Cocrystal provided higher permeability compared to the maleic salt form. | Enhanced Permeability | core.ac.uk |
| Pirfenidone | Not Specified | The cocrystal exhibited a sustained-release behavior. | Sustained Release | mdpi.com |
| Aripiprazole | Not Specified | Cocrystal with fumaric acid improved solubility and thermal stability. | Enhanced Solubility | drugdiscoverytoday.com |
Industrial and Applied Chemical Research of Piperazine Fumarate and Derivatives
Utilization as Chemical Intermediates in Fine Chemical Synthesis
Piperazine (B1678402) and its derivatives, including piperazine fumarate (B1241708), are significant building blocks in the synthesis of fine chemicals. The piperazine ring is a versatile scaffold due to its structural and conformational characteristics, as well as its chemical reactivity. nih.gov This moiety is frequently incorporated into more complex molecules in various fields of chemical manufacturing. chigroup.site
In the realm of advanced materials, piperazine has been utilized as a building block for creating two-dimensional covalent organic frameworks (COFs). mdpi.com These COFs, after pyrolysis, can be transformed into porous carbon catalysts. mdpi.comresearchgate.net For instance, a catalyst prepared by the pyrolysis of a COF synthesized from piperazine and cyanuric chloride at 700 °C demonstrated high performance in the hydrogenation of nitroarenes and in Knoevenagel condensation reactions of aromatic aldehydes in aqueous solutions. mdpi.comresearchgate.net
Piperazine derivatives also serve as intermediates in the synthesis of specialized organic compounds. For example, 1-(2-Methoxyphenyl)piperazine is a key intermediate used in the synthesis of various chemical compounds, including the functionalization of pyrazolylvinyl ketones and the preparation of cyclic amine substituted Tröger's base derivatives. lookchem.com The fundamental structure of piperazine, often handled in its more stable salt forms like the fumarate, provides a reactive platform for N-alkylation, N-arylation, and other modifications to produce a wide array of fine chemical intermediates. nih.gov The synthesis of N-alkyl analogs of piperazine can be achieved through methods such as nucleophilic substitution on alkyl halides or sulfonates, reductive amination, and the reduction of carboxyamides. nih.gov
Applications in Agrochemical and Pesticide Development
The piperazine moiety is a crucial component in the development of modern agrochemicals, where it often acts as a linker to connect different active substructures. chigroup.sitecognitivemarketresearch.com This has led to the discovery of numerous piperazine-containing compounds with excellent activity against a range of agricultural pests, including fungi, bacteria, insects, and plant viruses, as well as use as plant growth regulators. chigroup.sitecognitivemarketresearch.com The development of novel pesticides is essential to protect crops and ensure food security, and piperazine derivatives are a significant area of research in this field. cognitivemarketresearch.com
Piperazine derivatives have been successfully incorporated into various types of pesticides:
Fungicides: The piperazine ring is a key structural element in some systemic fungicides. caass.org.cn For example, triforine (B1681575) is a notable fungicide that contains the piperazine scaffold. caass.org.cn Research has also focused on synthesizing new phenazine-1-carboxylic piperazine derivatives, which have shown promising fungicidal activities in vitro. researchgate.net
Insecticides: Piperazine itself has anthelmintic properties, and this activity has been extended to the field of insecticides where the piperazine structure serves as a linker for various functional groups. chigroup.site For instance, N-alkyl-substituted piperazine neonicotinoid derivatives have demonstrated excellent activity against pests like Aphis gossypii and Nilaparvata lugens. chigroup.site Furthermore, connecting trifluoromethyl pyridine (B92270) to piperazine has yielded insecticidal molecules with significant activity against pests such as Plutella xylostella. chigroup.site
Herbicides and Other Pesticides: The versatility of the piperazine structure allows for its use in developing a broad spectrum of pesticides. cognitivemarketresearch.com Research covering the period from 1971 to 2025 highlights the extensive investigation into the pesticidal bioactivity of piperazine derivatives, including their herbicidal, acaricidal, and antibacterial activities relevant to agriculture. caass.org.cn
The use of piperazine as a linker is often accompanied by other chemical groups, such as amides, to enhance the biological activity of the final compound. chigroup.siteresearchgate.net The combination of piperazine with other heterocyclic compounds frequently leads to successful outcomes in the design of new and effective pesticides. chigroup.site
Integration into Polymer Science and Materials Development
The piperazine scaffold is increasingly being integrated into the development of advanced polymers and materials due to its unique structural and chemical properties. nih.govresearchgate.net Although the absence of vinyl groups in the piperazine molecule can limit its direct use in some polymerization reactions, its bifunctional nature, with two reactive secondary amine groups, makes it a valuable monomer for the synthesis of various polymers, particularly through condensation polymerization. nih.gov
A significant area of application for piperazine-containing polymers is in the development of antimicrobial materials. nih.gov These polymers are designed to combat pathogenic microorganisms and are of great interest for applications in healthcare, water purification, and food packaging. nih.govresearchgate.net For example, a biocompatible piperazine polymer synthesized from piperazine and ethylenediaminetetraacetic dianhydride (EDTAD) exhibited notable antimicrobial activity against E. coli and S. aureus. nih.gov Further functionalization of this polymer with peptides has been explored for biomedical applications. nih.gov
Piperazine is also a key monomer in the production of high-performance membranes. In particular, it is one of the most common monomers, along with trimesoyl chloride (TMC), used for the fabrication of thin-film composite membranes for nanofiltration. mdpi.com The reaction between the amine groups of piperazine and the acyl chloride groups of TMC results in the formation of a dense polyamide layer that forms the active surface of the membrane. mdpi.com
Furthermore, piperazine is used in the production of other polymers like polyamide resins. cognitivemarketresearch.com The versatility of the piperazine ring also allows for its incorporation into more complex material architectures. As mentioned previously, piperazine has been used as a building block for covalent organic frameworks (COFs), which can then be pyrolyzed to create porous carbon materials with catalytic applications. mdpi.comresearchgate.net
Contribution to New Drug Discovery and Development Initiatives (non-clinical aspects)
Piperazine is widely recognized as a "privileged scaffold" in medicinal chemistry and drug discovery. nih.govresearchgate.net Its presence in a vast number of clinically used drugs across various therapeutic areas is a testament to its importance. nih.govnih.gov The piperazine moiety is often incorporated into drug candidates to optimize their physicochemical and pharmacokinetic properties, such as solubility and basicity, and to correctly position pharmacophoric groups for interaction with biological targets. nih.govresearchgate.net
The fumarate salt of a piperazine-containing drug, such as in quetiapine (B1663577) fumarate, is a common strategy to improve the stability and bioavailability of the active pharmaceutical ingredient. grandviewresearch.com The non-clinical development of new drugs frequently involves the use of piperazine as a key structural component. For instance, 1-(2-(2-Hydroxy Ethoxy)-Ethyl) Piperazine (HEEP) is a crucial chemical intermediate in the synthesis of the antipsychotic drug quetiapine fumarate. grandviewresearch.com
In the context of new drug discovery, the piperazine scaffold is explored for a wide range of therapeutic targets. It is a common feature in molecules designed as:
Anticancer agents: A significant number of recently approved anticancer drugs contain the piperazine ring system. researchgate.net For example, kinase inhibitors used in cancer therapy often feature N,N′-dialkylpiperazine structures. nih.gov
Central Nervous System (CNS) agents: Piperazine derivatives are prevalent in drugs targeting the CNS. For example, 1-(2-Methoxyphenyl)piperazine is an antagonist at dopamine (B1211576) D3 receptors, a target for neurological and psychiatric disorders. lookchem.com
Antimicrobial agents: The piperazine moiety is a key component in the development of new antibacterial drugs, including those aimed at combating multidrug resistance. nih.gov
The synthetic versatility of piperazine allows medicinal chemists to readily create large libraries of derivatives for screening against various biological targets. nih.gov Structure-activity relationship (SAR) studies of piperazine derivatives have been crucial in enhancing their therapeutic potential and guiding the design of new, more effective drug candidates. researchgate.net
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing piperazine fumarate derivatives, and how do structural modifications influence their physicochemical properties?
- Methodology : Synthesis typically involves coupling piperazine with fumaric acid under reflux conditions, followed by purification via recrystallization. Structural modifications (e.g., β-cyclodextrin inclusion) can reduce toxicity but may lower biological activity. Elemental analysis and spectral data (e.g., NMR, IR) are critical for confirming purity and structure . For advanced derivatives, consider using catalysts like chloro-functionalized graphene oxide (GO) to optimize reaction efficiency and yield .
Q. How can researchers quantify this compound in biological matrices (e.g., plasma, tissue)?
- Methodology : High-performance liquid chromatography (HPLC) with fluorimetric detection is widely used. Internal standards like p-tolylpiperazine (pTP) improve accuracy. Validate methods for linearity, sensitivity (LOQ ≤ 1 ng/mL), and recovery rates in target matrices. Sample preparation may involve solid-phase extraction to minimize matrix interference .
Q. What experimental models are suitable for evaluating the local anesthetic activity of this compound derivatives?
- Methodology : Use infiltration anesthesia models in rodents. Measure anesthetic duration and efficacy via standardized pain-response tests (e.g., tail-flick or pinprick assays). Compare results against controls (e.g., lidocaine) and analyze dose-response relationships. Statistical rigor requires ≥6 animal groups with mean ± SD reporting to account for biological variability .
Advanced Research Questions
Q. How can conflicting data on this compound’s toxicity and biological activity be resolved in preclinical studies?
- Methodology : Toxicity contradictions often arise from structural modifications (e.g., β-cyclodextrin inclusion reduces toxicity but diminishes activity). Conduct parallel in vitro (e.g., cytotoxicity assays on HepG2 cells) and in vivo studies (acute toxicity LD50 tests) to disentangle structure-activity relationships. Cross-reference with antiplatelet or anticancer activity data to identify trade-offs .
Q. What computational tools predict the protonation state of this compound in PROTACs (Proteolysis-Targeting Chimeras)?
- Methodology : Use MoKa software or quantum chemical approaches to model pKa values of piperazine derivatives. Validate predictions experimentally via Sirius T3 platform for pKa determination. Protonation state impacts solubility and target binding; prioritize derivatives with pKa values near physiological pH (7.4) for optimal bioavailability .
Q. How do formulation strategies (e.g., polymer encapsulation) affect the stability of this compound under processing conditions?
- Methodology : Assess thermal stability via thermogravimetric analysis (TGA). For reactive extrusion in polymer films, ensure processing temperatures ≤250°C to prevent volatilization. Use closed-system extruders under pressure to retain piperazine integrity. Monitor mass loss and decomposition products via differential scanning calorimetry (DSC) .
Q. What are the challenges in correlating in vitro antiplatelet activity of this compound derivatives with in vivo outcomes?
- Methodology : In vitro assays (e.g., platelet aggregation inhibition) may overestimate efficacy due to simplified systems. Validate using ex vivo models (e.g., thromboelastography in whole blood) and compare with pharmacokinetic data (Cmax, T1/2). Structural analogs with enhanced lipophilicity often show better in vivo translation .
Data Contradiction Analysis
Q. Why do some studies report carcinogenic potential for piperazine derivatives despite non-carcinogenic classifications?
- Methodology : Piperazine itself is non-carcinogenic, but nitrosation byproducts (e.g., nitrosamines) may form in situ under acidic conditions. Use LC-MS/MS to detect nitrosamine contamination in formulations. Mitigate risk by avoiding nitrite-containing excipients and monitoring storage conditions (pH, temperature) .
Q. How to address discrepancies in reported cytotoxicity of this compound across cancer cell lines?
- Methodology : Cell line-specific variations (e.g., metabolic activity, efflux pumps) require standardized protocols (e.g., MTT assays with matched seeding densities and exposure times). Include positive controls (e.g., doxorubicin) and validate apoptosis induction via flow cytometry (Annexin V/PI staining) .
Methodological Resources
- Structural Confirmation : Cambridge Crystallographic Data Centre (CCDC) for X-ray diffraction data .
- Toxicity Screening : Follow USP guidelines for purity testing (e.g., TLC with acetic acid mobile phase) .
- Computational Modeling : NIST Chemistry WebBook for thermochemical data and reaction enthalpies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
